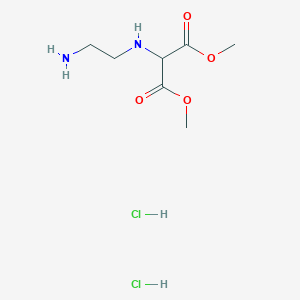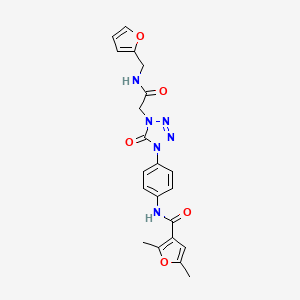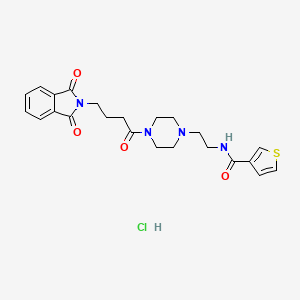
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride, also known as DMED, is a chemical compound that belongs to the family of diesters of amino acids. It has a molecular weight of 263.12 .
Molecular Structure Analysis
The molecular formula of Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride is C7H14N2O4.2ClH . The InChI code is 1S/C7H14N2O4.2ClH/c1-12-6(10)5(7(11)13-2)9-4-3-8;;/h5,9H,3-4,8H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Dimethyl 2-(2-aminoethylamino)propanedioate; dihydrochloride has relevance in biochemical studies, particularly in the context of enzyme catalysis and molecular interactions. For example, studies on diol dehydratase reveal insights into the enzymatic mechanisms and the role of cobalamin (vitamin B12) derivatives in the enzymatic conversion processes. These studies contribute to a deeper understanding of enzyme structure-function relationships and the biochemical pathways involving cobalamin-dependent enzymes (Yamanishi et al., 1998).
Organic Synthesis
In organic synthesis, Dimethyl 2-(2-aminoethylamino)propanedioate; dihydrochloride serves as a precursor or intermediate in the synthesis of complex molecules. Its applications include the preparation of hindered tertiary amines via Rh(2)(OAc)(4)-stabilized carbenoid insertion into N-H bonds of secondary amines. This methodology opens avenues for synthesizing sterically hindered amines, which are valuable in medicinal chemistry and materials science (Yang et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4.2ClH/c1-12-6(10)5(7(11)13-2)9-4-3-8;;/h5,9H,3-4,8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPQDXWDRXVOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)NCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)

![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)


![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)
